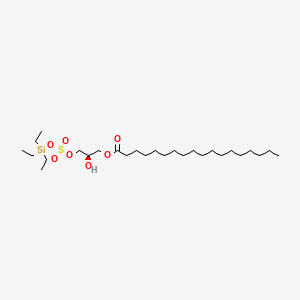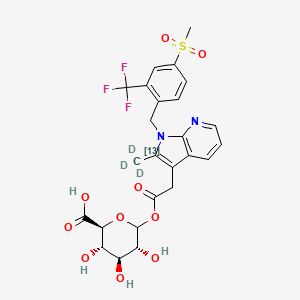![molecular formula C22H27NO4 B13854257 (4R,4aS,12bS)-3-allyl-7-propoxy-2,3,4,4a,5,7a-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol](/img/structure/B13854257.png)
(4R,4aS,12bS)-3-allyl-7-propoxy-2,3,4,4a,5,7a-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (4R,4aS,12bS)-3-allyl-7-propoxy-2,3,4,4a,5,7a-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol is a complex organic molecule with a unique structure. It belongs to the class of benzofuroisoquinoline derivatives, which are known for their diverse biological activities. This compound is characterized by its multiple chiral centers and the presence of both allyl and propoxy functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4R,4aS,12bS)-3-allyl-7-propoxy-2,3,4,4a,5,7a-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol involves several steps, starting from simpler precursors. The key steps typically include:
Formation of the benzofuroisoquinoline core: This is achieved through a series of cyclization reactions.
Introduction of the allyl group: This step involves the use of allyl halides under basic conditions.
Addition of the propoxy group: This is typically done using propyl halides in the presence of a strong base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production.
Analyse Des Réactions Chimiques
Types of Reactions
(4R,4aS,12bS)-3-allyl-7-propoxy-2,3,4,4a,5,7a-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol: undergoes various types of chemical reactions, including:
Oxidation: This can lead to the formation of ketones or aldehydes.
Reduction: This can convert ketones or aldehydes back to alcohols.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the allyl and propoxy groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Halides and strong bases are typically employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Applications De Recherche Scientifique
(4R,4aS,12bS)-3-allyl-7-propoxy-2,3,4,4a,5,7a-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol: has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme interactions and receptor binding.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It can be used in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of (4R,4aS,12bS)-3-allyl-7-propoxy-2,3,4,4a,5,7a-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.
Comparaison Avec Des Composés Similaires
(4R,4aS,12bS)-3-allyl-7-propoxy-2,3,4,4a,5,7a-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol: can be compared with other benzofuroisoquinoline derivatives, such as:
Nalmefene: Known for its opioid receptor antagonist properties.
Nalfurafine: Used for its anti-itching effects.
Naloxone: A well-known opioid antagonist used in overdose treatments.
The uniqueness of This compound lies in its specific functional groups and chiral centers, which confer distinct biological activities and chemical reactivity.
Propriétés
Formule moléculaire |
C22H27NO4 |
|---|---|
Poids moléculaire |
369.5 g/mol |
Nom IUPAC |
(4R,4aS,12bS)-3-prop-2-enyl-7-propoxy-1,2,4,5,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol |
InChI |
InChI=1S/C22H27NO4/c1-3-10-23-11-9-21-18-14-5-6-15(24)19(18)27-20(21)16(26-12-4-2)7-8-22(21,25)17(23)13-14/h3,5-7,17,20,24-25H,1,4,8-13H2,2H3/t17-,20?,21+,22-/m1/s1 |
Clé InChI |
XZMKWYIVVWJILD-GVVUEQADSA-N |
SMILES isomérique |
CCCOC1=CC[C@]2([C@H]3CC4=C5[C@]2(C1OC5=C(C=C4)O)CCN3CC=C)O |
SMILES canonique |
CCCOC1=CCC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3CC=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


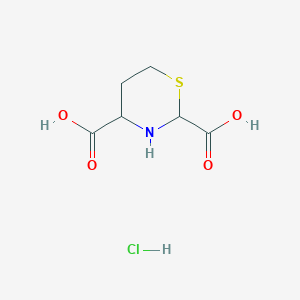
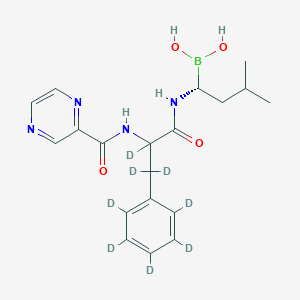
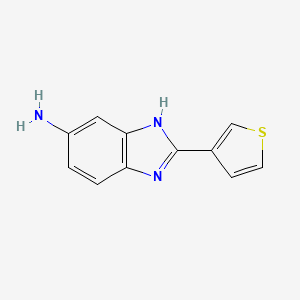
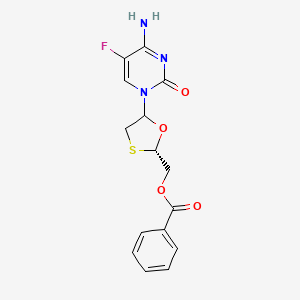
![N-[6-(Biotinamido)hexanoyl]-(R)-2-amino-2-carboxyethylmethanethiosulfonate](/img/structure/B13854205.png)
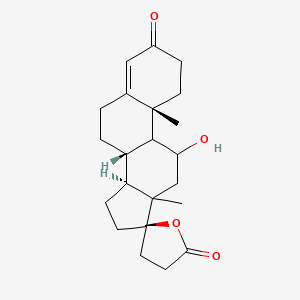
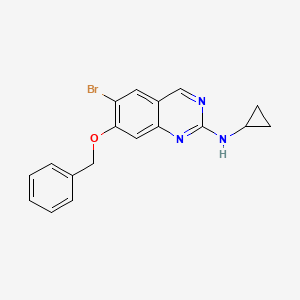
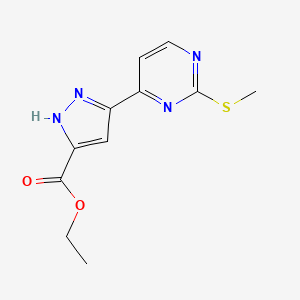
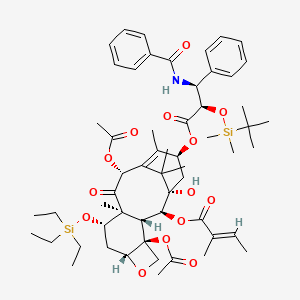
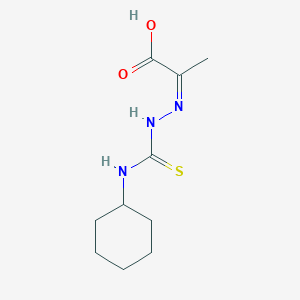
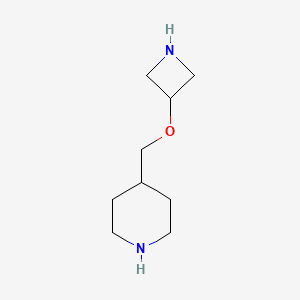
![7-(3,4-Dimethoxyphenyl)-5-methyl-2-[(4-methylpiperazin-1-yl)methyl]thieno[3,2-c]pyridin-4-one](/img/structure/B13854255.png)
